molecular formula C8H12N4O B115763 2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 142457-57-6

2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one

Cat. No. B115763
M. Wt: 180.21 g/mol
InChI Key: ZSIVUAYWPMCITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one is a chemical compound that has gained significant attention from the scientific community. This compound is also known as PDP or Pyrido[2,3-d]pyrimidin-4-one and is a heterocyclic compound that is used in various scientific research applications.

Mechanism Of Action

The mechanism of action of Pyrido[2,3-d]pyrimidin-4-one is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins involved in the development and progression of various diseases. It has also been found to modulate the activity of various neurotransmitters and receptors in the brain.

Biochemical And Physiological Effects

Pyrido[2,3-d]pyrimidin-4-one has been found to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and modulate neurotransmitter activity in the brain. It has also been found to have antioxidant properties and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

Pyrido[2,3-d]pyrimidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable under various conditions and can be stored for long periods. However, one limitation of using Pyrido[2,3-d]pyrimidin-4-one in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of Pyrido[2,3-d]pyrimidin-4-one. One area of research is the development of new and more efficient synthesis methods for this compound. Another area of research is the identification of new potential therapeutic uses for Pyrido[2,3-d]pyrimidin-4-one. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, Pyrido[2,3-d]pyrimidin-4-one is a chemical compound that has gained significant attention from the scientific community. It has been found to have various potential therapeutic uses and has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties. While there is still much to learn about this compound, it is clear that it has the potential to be a valuable tool in the fight against various diseases.

Synthesis Methods

The synthesis of Pyrido[2,3-d]pyrimidin-4-one is a multi-step process that involves the reaction of 2,4-diamino-6-methylpyrimidine with ethyl acetoacetate in the presence of acetic anhydride. The product obtained from this reaction is then treated with hydrazine hydrate to obtain the final product, Pyrido[2,3-d]pyrimidin-4-one.

Scientific Research Applications

Pyrido[2,3-d]pyrimidin-4-one has been extensively studied for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease.

properties

CAS RN

142457-57-6

Product Name

2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

2-amino-6-methyl-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H12N4O/c1-4-2-5-6(10-3-4)11-8(9)12-7(5)13/h4H,2-3H2,1H3,(H4,9,10,11,12,13)

InChI Key

ZSIVUAYWPMCITB-UHFFFAOYSA-N

Isomeric SMILES

CC1CC2=C(NC1)NC(=NC2=O)N

SMILES

CC1CC2=C(NC1)N=C(NC2=O)N

Canonical SMILES

CC1CC2=C(NC1)NC(=NC2=O)N

synonyms

6-methyl-5-deazatetrahydropterin

Origin of Product

United States

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